Boc-O-allyl-L-tyrosine

Descripción general

Descripción

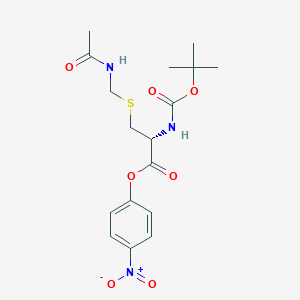

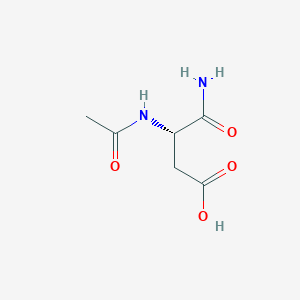

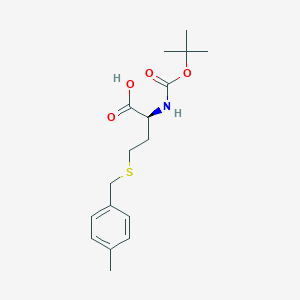

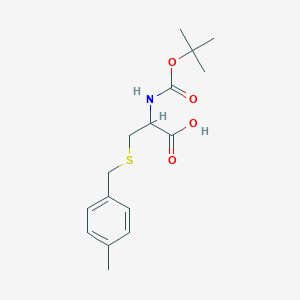

Boc-O-allyl-L-tyrosine, also known as Boc-Tyr(Allyl)-OH, is a compound with the empirical formula C17H23NO5 . It appears as a white to off-white powder . It is a derivative of L-Tyrosine, an amino acid, with a tert-butoxycarbonyl (Boc) protecting group and an allyl group attached to the phenolic hydroxyl group .

Synthesis Analysis

The synthesis of this compound involves the use of Boc-Tyr-OH, which is treated with sodium hydride (NaH) in dimethylformamide, and then with 3-bromocyclohexene . This results in the formation of N-Boc-O-(cyclohex-2-enyl)-L-tyrosine [Boc-Tyr(Che)-OH] in a yield of 70%. Further hydrogenation of Boc-Tyr(Che)-OH over PtO2 affords Boc-Tyr(Chx)-OH in almost quantitative yield .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an allyl group attached to the phenolic hydroxyl group of tyrosine, and a Boc group attached to the amino group . The SMILES string for this compound isCC(C)(C)OC(=O)NC@@Hcc1)C(O)=O . Chemical Reactions Analysis

Due to the gem-dimethyl substituent effect, this compound is found to be resistant to Claisen rearrangement in water .Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It has a molecular weight of 321.37 . It is stable under normal conditions and should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Synthetic Opioid Ligands : Boc-2',6'-dimethyl-l-tyrosine and derivatives, including Boc-O-allyl-L-tyrosine, are synthesized for use in opioid ligands. These compounds often display superior potency at opioid receptor subtypes (Bender et al., 2015).

Activity Probes for Protein Tyrosine Phosphatases (PTPases) : In the design and synthesis of activity probes for PTPases, this compound derivatives are used. These probes can be useful for labeling studies of PTPases from various sources (Lo, Wang & Wang, 1999).

Imaging of Protein Metabolism : In the development of tracers for imaging protein metabolism in vivo using positron emission tomography, this compound derivatives are synthesized and employed. For example, 2-[18F]Fluoro-L-tyrosine, a fluorine-labeled amino acid, is created using a Boc-protected tyrosine derivative (Hess et al., 2002).

Peptide Synthesis : this compound is also used in peptide synthesis. For instance, it serves as a side-chain protective group for tyrosine in peptides, which can be selectively cleaved using certain reagents under palladium catalysis (Loffet & Zhang, 2009).

Mecanismo De Acción

Target of Action

Boc-O-allyl-L-tyrosine, also known as Boc-L-Tyr(All)-OH, is a derivative of L-Tyrosine, an amino acid

Mode of Action

It’s known that the compound has a tert-butoxycarbonyl (boc) protecting group and an allyl group attached to the phenolic hydroxyl group . These groups could potentially influence its interaction with its targets.

Pharmacokinetics

It’s known that the compound is a white crystalline powder with a molecular weight of 32140 . Its storage temperature is 2-8°C , which might influence its stability and hence bioavailability.

Result of Action

It’s known that due to the gem-dimethyl substituent effect, this compound is found to be resistant to claisen rearrangement in water . This property could potentially influence its chemical reactivity and interactions with its targets.

Action Environment

It’s known that the compound should be stored at a temperature of 2-8°c , suggesting that temperature could potentially influence its stability and efficacy.

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRRNENSHUFZBH-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B558079.png)